AACOCF3

Description

Specific inhibitor of phospholipase A2.

structure given in first source; inhibits 85-kDa phospholipase A2

Structure

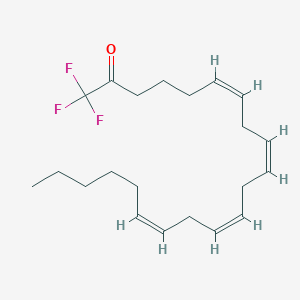

3D Structure

Propriétés

IUPAC Name |

(6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWROONZUDKYKG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017144 | |

| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149301-79-1 | |

| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149301-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyltrifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149301791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidonyltrifluoromethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARACHIDONYLTRIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00XIW1CR0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Trifluoromethyl Ketone Analog AACOCF3: A Comprehensive Technical Guide to its Function as a Cytosolic Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl trifluoromethyl ketone (AACOCF3) has emerged as a pivotal tool in lipid research and drug development due to its potent and selective inhibition of cytosolic phospholipase A2 (cPLA2). As a cell-permeant analog of arachidonic acid, this compound acts as a slow-binding inhibitor of the 85-kDa cPLA2, effectively blocking the release of arachidonic acid from membrane phospholipids. This action curtails the production of downstream pro-inflammatory eicosanoids, making this compound a valuable agent for investigating inflammatory pathways and a potential therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects in various in vitro and in vivo models.

Mechanism of Action

This compound is a potent and selective inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).[1] It functions as a slow-binding inhibitor, suggesting a time-dependent interaction with the enzyme. The inhibitory mechanism is believed to involve the trifluoromethyl ketone group, which mimics the transition state of the substrate, leading to a stable enzyme-inhibitor complex. By blocking cPLA2, this compound prevents the hydrolysis of the sn-2 position of glycerophospholipids, which is the primary pathway for the release of arachidonic acid. Consequently, the downstream synthesis of prostaglandins, leukotrienes, and other eicosanoids is significantly attenuated.

Quantitative Inhibitory Data

The inhibitory potency of this compound against cPLA2 and other phospholipases has been quantified in various studies. The following tables summarize the key inhibitory constants.

| Enzyme Target | Inhibitory Constant | Value | Cell/System |

| Cytosolic Phospholipase A2 (cPLA2) | IC50 | ~1.5 - 10 µM | Varies by cell type |

| Cytosolic Phospholipase A2 (cPLA2) | Ki (upper estimate) | 5 x 10-5 mol fraction | Purified human cPLA2 |

| Calcium-independent Phospholipase A2 (iPLA2) | IC50 | ~6.0 µM | Not specified |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Type | Stimulus | Effect Measured | IC50 Value |

| U937 Cells | Calcium Ionophore | Arachidonic Acid Release | 8 µM |

| Platelets | Calcium Ionophore | Arachidonic Acid Release | 2 µM |

| HL60 Cells | Not specified | [3H]arachidonic acid production | Not specified |

Table 2: Cellular Inhibitory Activity of this compound

Signaling Pathways

The central role of cPLA2 in cellular signaling makes its inhibition by this compound a significant event. The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Upstream activation pathway of cPLA2 and the inhibitory action of this compound.

Caption: Downstream metabolic pathways of arachidonic acid leading to inflammatory mediators.

Experimental Protocols

In Vitro cPLA2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available cPLA2 assay kits and provides a method to determine the inhibitory effect of this compound on purified cPLA2 or cPLA2 in cell lysates.

Materials:

-

cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)

-

Arachidonoyl Thio-PC (Substrate)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Purified cPLA2 enzyme or cell lysate containing cPLA2

-

This compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Reagent Preparation:

-

Prepare the cPLA2 Assay Buffer as per the manufacturer's instructions.

-

Reconstitute the Arachidonoyl Thio-PC substrate in the Assay Buffer.

-

Prepare a stock solution of DTNB in an appropriate buffer (e.g., 0.5 M Tris-HCl, pH 8.0).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Blank wells: Assay Buffer

-

Control wells: Assay Buffer + cPLA2 enzyme/lysate

-

Inhibitor wells: Assay Buffer + cPLA2 enzyme/lysate + desired concentrations of this compound

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

-

-

Reaction Initiation:

-

Add the Arachidonoyl Thio-PC substrate to all wells to initiate the reaction.

-

Immediately add the DTNB solution to all wells.

-

-

Measurement:

-

Read the absorbance at 414 nm at multiple time points (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the blank wells from the rates of the control and inhibitor wells.

-

Determine the percent inhibition for each concentration of this compound relative to the control.

-

Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

-

Cellular Arachidonic Acid Release Assay (Radiometric)

This protocol measures the ability of this compound to inhibit the release of arachidonic acid from living cells.

Materials:

-

Cell line of interest (e.g., U937, platelets)

-

Cell culture medium

-

[³H]-Arachidonic Acid

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Stimulating agent (e.g., calcium ionophore A23187)

-

This compound

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Labeling:

-

Culture the cells to the desired density.

-

Incubate the cells with [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) in a low-serum medium for 18-24 hours to allow for incorporation into membrane phospholipids.

-

-

Inhibitor Treatment:

-

Wash the cells with PBS to remove unincorporated [³H]-Arachidonic Acid.

-

Pre-incubate the cells with various concentrations of this compound in a serum-free medium for a specified time (e.g., 30-60 minutes).

-

-

Stimulation and Sample Collection:

-

Add the stimulating agent (e.g., calcium ionophore) to the cells and incubate for a defined period (e.g., 15-30 minutes).

-

Collect the cell culture supernatant.

-

Lyse the cells remaining on the plate with a suitable lysis buffer.

-

-

Measurement:

-

Add a sample of the supernatant and the cell lysate to separate scintillation vials containing scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the total incorporated radioactivity (CPM in lysate + CPM in supernatant).

-

Determine the percentage of [³H]-Arachidonic Acid released into the supernatant for each condition: (% Release = [CPM in supernatant / Total CPM] x 100).

-

Calculate the percent inhibition of release for each this compound concentration compared to the stimulated control.

-

Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

-

In Vivo Studies

This compound has been evaluated in several animal models of inflammatory diseases, demonstrating its potential as a therapeutic agent.

| Animal Model | Disease/Condition | Dosage and Administration | Observed Effects |

| Mice | Phorbol 12-myristate 13-acetate (PMA)-induced ear edema | Not specified | Inhibition of chronic inflammatory responses |

| BALB/c Mice | Ovalbumin-induced asthma | 20 mg/kg, oral administration | Prevention of airway hyper-responsiveness, decreased cellular recruitment in the airway lumen, and reduced airway inflammation[1] |

| Mice | Spinal Cord Injury | 7.13 mg/kg, intravenous injection | Increased survival of neurons and oligodendrocytes |

| ApoE-/- Mice | High-cholesterol diet-induced atherosclerosis | 10 mg/kg, gavage, 5 days a week | Significant reduction in type III collagen plaque expression |

Table 3: In Vivo Efficacy of this compound in Animal Models

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a potential cPLA2 inhibitor like this compound.

Caption: A generalized workflow for the preclinical development of a cPLA2 inhibitor.

Conclusion

This compound is a well-characterized and widely used inhibitor of cytosolic phospholipase A2. Its ability to potently and selectively block the release of arachidonic acid has made it an indispensable tool for dissecting the complex roles of cPLA2 in cellular signaling and inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into the therapeutic potential of this compound and its analogs is warranted, particularly in the context of chronic inflammatory diseases.

References

The Role of AACOCF3 in Blocking Arachidonic Acid Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonyl trifluoromethyl ketone (AACOCF3) is a potent and widely utilized inhibitor of phospholipase A2 (PLA2) enzymes, playing a crucial role in the study of arachidonic acid (AA) signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in blocking the release of arachidonic acid. We will delve into the specific enzymes targeted by this compound, the signaling cascades it perturbs, and provide detailed experimental protocols for its use in research settings. Quantitative data from key studies are summarized for comparative analysis, and critical signaling and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of inflammation, signal transduction, and pharmacology.

Introduction to this compound

This compound, also known as arachidonyl trifluoromethyl ketone, is a synthetic, cell-permeant analog of arachidonic acid.[1] It functions as a slow-binding, potent, and selective inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).[1][2] By targeting PLA2 enzymes, this compound effectively blocks the hydrolysis of membrane phospholipids, thereby preventing the release of arachidonic acid, the precursor to a vast array of pro-inflammatory and signaling molecules known as eicosanoids.[3][4] This inhibitory action makes this compound an invaluable tool for investigating the physiological and pathological roles of arachidonic acid-derived mediators in processes such as inflammation, neurotransmission, and cancer.[4][5]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of specific phospholipase A2 enzymes. It is most recognized for its potent inhibition of cytosolic phospholipase A2 (cPLA2α) and also demonstrates inhibitory activity against calcium-independent phospholipase A2 (iPLA2).[4][6]

Inhibition of Cytosolic Phospholipase A2 (cPLA2)

cPLA2 is a key enzyme that preferentially hydrolyzes phospholipids containing arachidonic acid at the sn-2 position.[5] The activation of cPLA2 is a critical step in the inflammatory cascade. This compound acts as a slow-binding inhibitor of cPLA2.[2] This type of inhibition is characterized by a time-dependent increase in enzyme inhibition, suggesting a two-step mechanism where an initial weak binding is followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex.

Inhibition of Calcium-Independent Phospholipase A2 (iPLA2)

While being a potent cPLA2 inhibitor, this compound also inhibits iPLA2, albeit with a lower potency.[6][7] iPLA2s are a group of enzymes that do not require calcium for their activity and are involved in various cellular processes, including phospholipid remodeling and signal transduction.[8][9] The ability of this compound to inhibit both cPLA2 and iPLA2 should be considered when interpreting experimental results.

Signaling Pathways Modulated by this compound

By blocking arachidonic acid release, this compound interferes with several critical signaling pathways. The primary consequence of cPLA2 inhibition is the suppression of the eicosanoid biosynthesis pathway.

The Arachidonic Acid Cascade

Upon cellular stimulation, cPLA2 is activated and translocates to the membrane, where it liberates arachidonic acid. Free arachidonic acid is then rapidly metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) pathway: Produces prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) pathway: Generates leukotrienes and lipoxins, which are involved in inflammation, allergy, and immune responses.

-

Cytochrome P450 (CYP450) pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in vascular function and inflammation.

This compound, by preventing the initial step of arachidonic acid release, effectively shuts down all three branches of this cascade.

Figure 1: this compound Inhibition of the Arachidonic Acid Cascade.

Upstream Activation of cPLA2 and the Role of MAPK

The activation of cPLA2 is a tightly regulated process involving both calcium and phosphorylation.[10] Upon stimulation by various agonists (e.g., growth factors, cytokines), intracellular calcium levels rise, leading to the translocation of cPLA2 to the membrane.[10] Concurrently, Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2 and p38, are activated and phosphorylate cPLA2 at Ser-505, which enhances its catalytic activity.[1][11] By using this compound, researchers can dissect the downstream consequences of this activation pathway.

Figure 2: Upstream Activation Pathway of cPLA2.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in numerous studies across various cell types and enzyme preparations. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness.

| Target Enzyme/Cell Type | IC50 Value (µM) | Reference |

| Cytosolic Phospholipase A2 (cPLA2) | ~10 | [4] |

| Calcium-Independent Phospholipase A2 (iPLA2) | 15 | [7] |

| U937 Cells (AA release) | 8 | [1][2] |

| Platelets (AA release) | 2 | [1][2] |

| Ionophore-stimulated Neutrophils (Leukotriene B4 formation) | ~2.5 | [12] |

Detailed Experimental Protocols

Measurement of Arachidonic Acid Release using [³H]-Arachidonic Acid

This protocol is a common method to directly measure the effect of inhibitors like this compound on arachidonic acid release.[3]

Materials:

-

Cell culture of interest

-

[³H]-Arachidonic Acid

-

Cell culture medium

-

This compound

-

Stimulating agent (e.g., calcium ionophore A23187, ATP)

-

Phosphate Buffered Saline (PBS)

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: Plate cells in appropriate culture vessels. Incubate the cells with [³H]-arachidonic acid (typically 0.1-0.5 µCi/mL) in culture medium for 18-24 hours to allow for incorporation into membrane phospholipids.

-

Washing: After the labeling period, wash the cells three times with PBS containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [³H]-arachidonic acid.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes).

-

Stimulation: Add the stimulating agent to the cells and incubate for the desired time period (e.g., 5-30 minutes).

-

Sample Collection: Collect the supernatant, which contains the released [³H]-arachidonic acid.

-

Quantification: Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the total incorporated radioactivity (determined by lysing the cells and measuring the radioactivity in the lysate) or as a fold-change relative to the unstimulated control.

Figure 3: Workflow for Measuring Arachidonic Acid Release.

Western Blot Analysis of cPLA2 Phosphorylation

This protocol allows for the assessment of the activation state of cPLA2 by detecting its phosphorylation.

Materials:

-

Cell culture of interest

-

This compound

-

Stimulating agent

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-cPLA2 Ser-505, anti-total cPLA2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with this compound and/or a stimulating agent as described in the previous protocol.

-

Cell Lysis: Wash cells with cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-cPLA2 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total cPLA2 to normalize the phosphorylation signal.

Measurement of Eicosanoid Production by ELISA

This protocol measures the downstream products of the arachidonic acid cascade.

Materials:

-

Cell culture supernatant or biological fluid

-

Eicosanoid-specific ELISA kit (e.g., for PGE2, LTB4)

-

Microplate reader

Procedure:

-

Sample Collection: Collect cell culture supernatants or other biological samples after treatment with this compound and/or a stimulating agent.

-

Sample Preparation: If necessary, purify and concentrate the eicosanoids from the sample using solid-phase extraction.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the samples and standards to a pre-coated plate, followed by the addition of a detection antibody and substrate.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of the eicosanoid in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is an indispensable pharmacological tool for elucidating the complex roles of arachidonic acid and its metabolites in cellular signaling and disease. Its potent inhibition of cPLA2, and to a lesser extent iPLA2, allows for the targeted blockade of the arachidonic acid cascade. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. A thorough understanding of its mechanism of action and the signaling pathways it affects is crucial for the accurate interpretation of experimental outcomes and for the advancement of drug discovery efforts targeting inflammatory and other AA-mediated diseases. It is important for researchers to be mindful of the potential off-target effects of this compound and to include appropriate controls in their experimental designs.[12]

References

- 1. cPLA2 is phosphorylated and activated by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual role of protein kinase C in the regulation of cPLA2-mediated arachidonic acid release by P2U receptors in MDCK-D1 cells: involvement of MAP kinase-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cPLA2α Gene Activation by IL-1β is Dependent on an Upstream Kinase pathway, Enzymatic Activation and Downstream 15-lipoxygenase Activity: A Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The release and metabolism of [3H]arachidonic acid from guinea pig perfused lungs in vitro: a simple method for the study of the action of drugs on the release and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arborassays.com [arborassays.com]

- 10. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of PKC and MAPK in cytosolic PLA2 phosphorylation and arachadonic acid release in primary murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of calcium-independent phospholipase A2 activates p38 MAPK signaling pathways during cytostasis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AACOCF3 on Pro-inflammatory Eicosanoid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonyl trifluoromethyl ketone (AACOCF3) is a potent, cell-permeable inhibitor of phospholipase A2 (PLA2) enzymes, which are critical gatekeepers in the inflammatory cascade. By blocking the release of arachidonic acid (AA) from membrane phospholipids, this compound effectively curtails the production of downstream pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, its effects on various components of the eicosanoid pathway, and detailed experimental protocols for its study. Quantitative data from multiple studies are summarized to offer a comprehensive overview of its inhibitory profile. This document is intended to serve as a valuable resource for researchers in inflammation, pharmacology, and drug development.

Introduction to this compound and Eicosanoid Synthesis

Inflammation is a complex biological response, and at its core lies the tightly regulated production of lipid mediators known as eicosanoids. These signaling molecules, which include prostaglandins, thromboxanes, leukotrienes, and lipoxins, are derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. The synthesis of eicosanoids is initiated by the enzymatic release of AA from the sn-2 position of membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2) enzymes.

This compound, an analogue of arachidonic acid, is a widely utilized pharmacological tool to investigate the roles of PLA2 in cellular physiology and pathology. It is recognized primarily as a slow, tight-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) and the calcium-independent phospholipase A2 (iPLA2)[1][2]. Its inhibitory action at this upstream point of the arachidonic acid cascade makes it a powerful modulator of the entire spectrum of eicosanoid production.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of PLA2 enzymes. The trifluoromethyl ketone moiety of this compound is crucial for its inhibitory activity, forming a covalent adduct with a serine residue in the active site of cPLA2, leading to its inactivation[3]. This effectively blocks the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid.

However, it is crucial for researchers to be aware that this compound is not entirely specific for PLA2. Several studies have demonstrated that it can also exert direct inhibitory effects on downstream enzymes in the eicosanoid synthesis pathway.

-

Cyclooxygenase (COX) Inhibition: this compound has been shown to be a potent inhibitor of both COX-1 and COX-2 enzymes[4]. This direct inhibition of COX activity further contributes to the reduction of prostaglandin synthesis, independent of its effects on arachidonic acid release.

-

5-Lipoxygenase (5-LOX) Inhibition: In some cellular contexts, this compound has been observed to inhibit 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes[5].

This multi-target profile of this compound underscores the importance of careful experimental design and data interpretation when using this inhibitor to probe the specific roles of cPLA2.

Effects on Pro-inflammatory Eicosanoid Production

By targeting multiple key enzymes in the arachidonic acid cascade, this compound effectively suppresses the production of a wide range of pro-inflammatory eicosanoids.

Inhibition of Prostaglandin Synthesis

Prostaglandins are synthesized via the cyclooxygenase (COX) pathway and are pivotal mediators of inflammation, pain, and fever. This compound reduces prostaglandin levels through two distinct mechanisms:

-

Substrate Deprivation: By inhibiting cPLA2 and iPLA2, this compound limits the availability of arachidonic acid, the essential substrate for COX enzymes.

-

Direct COX Inhibition: As mentioned, this compound can directly inhibit the catalytic activity of COX-1 and COX-2[4].

Inhibition of Leukotriene Synthesis

Leukotrienes are potent chemoattractants and mediators of bronchoconstriction, produced via the 5-lipoxygenase (5-LOX) pathway. This compound curtails leukotriene synthesis primarily by blocking the release of the substrate, arachidonic acid. In human neutrophils, this compound potently inhibits the formation of leukotriene B4 (LTB4)[5]. Additionally, direct inhibition of 5-LOX by this compound has been reported, further contributing to its anti-leukotriene effects[5].

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of this compound against various target enzymes and cellular processes. These values provide a quantitative measure of the compound's potency and can aid in the design of in vitro and in vivo experiments.

| Enzyme Target | Cell/System | IC50 Value | Reference |

| Cytosolic PLA2 (cPLA2) | Purified Human | ~10 µM | [6] |

| Cytosolic PLA2 (cPLA2) | U937 cells (AA release) | 8 µM | [7][8] |

| Cytosolic PLA2 (cPLA2) | Platelets (AA release) | 2 µM | [7][8] |

| Calcium-independent PLA2 (iPLA2) | Macrophage | 15 µM | [9] |

| Calcium-independent PLA2 (iPLA2) | Purified | 6.0 µM | [1][2] |

| Cyclooxygenase-1 (COX-1) | MC3T3-E1 cells | 0.5 µM | [4] |

| Cyclooxygenase-1 (COX-1) | Purified Enzyme | 1.7 µM | [4] |

| Cyclooxygenase-2 (COX-2) | MC3T3-E1 cells | 0.1 µM | [4] |

| Cyclooxygenase-2 (COX-2) | Purified Enzyme | 2.6 µM | [4] |

| 5-Lipoxygenase (5-LOX) | Ionophore-stimulated neutrophils (LTB4 formation) | ~2.5 µM | [5] |

| CoA-independent transacylase | Cell-free assay | Inhibited at 10 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on eicosanoid production.

Measurement of Arachidonic Acid Release

This protocol describes a common method for measuring the release of arachidonic acid from cultured cells.

-

Cell Culture and Labeling:

-

Plate cells (e.g., U937 monocytes, macrophages) in appropriate culture medium.

-

Label the cells with [3H]-arachidonic acid (typically 0.5 µCi/mL) for 18-24 hours to allow for its incorporation into membrane phospholipids.

-

-

Inhibitor Treatment:

-

Wash the cells to remove unincorporated [3H]-arachidonic acid.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

-

Cell Stimulation:

-

Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187, lipopolysaccharide) to induce PLA2 activation and AA release.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Measure the radioactivity in the supernatant using liquid scintillation counting.

-

Express the results as a percentage of total incorporated radioactivity or as cpm released.

-

Cyclooxygenase (COX) Inhibition Assay (Purified Enzyme)

This protocol outlines a method for assessing the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.

-

Reaction Mixture Preparation:

-

In a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), add co-factors such as hematin and epinephrine.

-

-

Enzyme and Inhibitor Incubation:

-

Add purified COX-1 or COX-2 enzyme to the reaction mixture.

-

Add various concentrations of this compound or vehicle control and pre-incubate at 37°C for a defined period (e.g., 10 minutes).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

-

Termination and Product Measurement:

-

Stop the reaction after a specific time (e.g., 2 minutes) by adding a strong acid (e.g., HCl).

-

Quantify the production of a specific prostaglandin, such as PGE2, using methods like ELISA or LC-MS/MS.

-

Leukotriene B4 (LTB4) Measurement in Human Neutrophils

This protocol details the isolation of human neutrophils and the subsequent measurement of LTB4 production.

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

-

-

Inhibitor Treatment:

-

Resuspend the isolated neutrophils in a suitable buffer.

-

Pre-incubate the cells with different concentrations of this compound or vehicle.

-

-

Cell Stimulation:

-

Stimulate the neutrophils with a calcium ionophore (e.g., A23187) to trigger LTB4 synthesis.

-

-

Extraction and Quantification:

-

Terminate the reaction and extract the lipids from the cell suspension.

-

Quantify the amount of LTB4 produced using a specific ELISA kit or by HPLC.

-

Visualizations

Signaling Pathways

References

- 1. Prostaglandin and leukotriene production by alveolar type II cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]

- 3. Altered eicosanoid production and phospholipid remodeling during cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of prostaglandins and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Lipid Signaling Pathways with AACOCF3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl trifluoromethyl ketone (AACOCF3) is a synthetic, cell-permeable analog of arachidonic acid that serves as a potent research tool for investigating lipid signaling pathways.[1][2] It is primarily recognized as a slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) and also demonstrates inhibitory activity against the calcium-independent phospholipase A2 (iPLA2).[3] By targeting these key enzymes, this compound effectively blocks the release of arachidonic acid from membrane phospholipids, thereby modulating the production of downstream lipid mediators known as eicosanoids, which include prostaglandins and leukotrienes. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying lipid signaling.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of cPLA2 and iPLA2.[3] cPLA2 is a critical enzyme that selectively hydrolyzes the ester bond at the sn-2 position of membrane phospholipids, leading to the release of arachidonic acid. This process is a rate-limiting step in the biosynthesis of eicosanoids. This compound, as an analog of arachidonic acid, is thought to interact with the active site of these phospholipases, thereby preventing the binding and processing of their natural substrate.[4]

While this compound is a valuable tool for studying PLA2-mediated signaling, it is important to note potential off-target effects. Studies have indicated that this compound can also inhibit the activity of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that are downstream of arachidonic acid in the eicosanoid synthesis pathway.[5][6] This underscores the importance of careful experimental design and data interpretation when using this inhibitor.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies depending on the specific enzyme, cell type, and experimental conditions. The following tables summarize key quantitative data reported in the literature.

| Target Enzyme | IC50 Value (µM) | Cell Type/System | Reference |

| Cytosolic Phospholipase A2 (cPLA2) | 1.5 | In vitro | [3] |

| Calcium-Independent Phospholipase A2 (iPLA2) | 6.0 | In vitro | [3] |

| Cytosolic Phospholipase A2 (cPLA2) | ~10 | In vitro | [6] |

| Macrophage Ca2+-independent PLA2 | 15 | Murine macrophage-like cell line P388D1 | [7] |

| Cell Type | Effect | IC50 Value (µM) | Reference |

| U937 cells | Inhibition of arachidonic acid release | 8 | [5] |

| Platelets | Inhibition of arachidonic acid release | 2 | [5] |

| Human Neutrophils | Inhibition of leukotriene B4 formation | ~2.5 | [6] |

| HL-60 cells | Inhibition of [3H]arachidonic acid production | 29 | [1] |

| THP-1 cells | Inhibition of LTC4 production | 41 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use.

Caption: this compound primarily inhibits cPLA2/iPLA2, blocking arachidonic acid release.

Caption: A general workflow for studying the cellular effects of this compound.

Experimental Protocols

cPLA2 Activity Assay

This protocol is adapted from commercially available kits and general biochemical procedures.

Materials:

-

Purified cPLA2 or cell lysate containing cPLA2

-

This compound

-

Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)[8]

-

Substrate: Arachidonoyl Thio-PC[8]

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))[8]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Reconstitute the lyophilized substrate and DTNB according to the manufacturer's instructions.[8]

-

In a 96-well plate, add the desired concentrations of this compound or vehicle control.

-

Add the cPLA2 enzyme preparation to each well.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately add the DTNB solution.

-

Monitor the increase in absorbance at 405-414 nm over time using a microplate reader. The rate of color change is proportional to the PLA2 activity.

-

Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

Western Blot for Phospho-ERK1/2

This protocol describes the detection of phosphorylated ERK1/2, a downstream signaling event that can be affected by changes in lipid signaling.

Materials:

-

Cells cultured in appropriate media

-

This compound

-

Stimulant (e.g., growth factor, phorbol ester)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound or vehicle for a specified time.

-

Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce ERK1/2 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.

Cell Proliferation Assay (MTT Assay)

This assay measures cell viability and proliferation, which can be influenced by lipid signaling pathways.

Materials:

-

Cells cultured in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Lipidomics Analysis of Eicosanoids by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of eicosanoids from cell culture supernatants or cell lysates.

Materials:

-

Cell culture supernatant or cell lysate

-

Internal standards (deuterated eicosanoids)

-

Solvents for extraction (e.g., methanol, chloroform, water)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Collection: Collect cell culture supernatant or lyse cells and collect the lysate.

-

Internal Standard Spiking: Add a mixture of deuterated eicosanoid internal standards to each sample to allow for accurate quantification.

-

Lipid Extraction:

-

Liquid-Liquid Extraction (Folch Method): Add ice-cold methanol and chloroform to the sample. After incubation and the addition of water to induce phase separation, collect the lower organic phase containing the lipids.[8]

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of methanol to remove impurities, and then elute the lipids with methanol.[9]

-

-

Sample Preparation for LC-MS/MS: Dry the extracted lipids under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase LC column to separate the different eicosanoid species.

-

Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific eicosanoids based on their unique precursor-to-product ion transitions.

-

-

Data Analysis: Quantify the amount of each eicosanoid by comparing its peak area to that of its corresponding deuterated internal standard.

Conclusion

This compound is an indispensable tool for dissecting the intricate roles of cPLA2 and iPLA2 in lipid signaling. By inhibiting the release of arachidonic acid, it allows researchers to probe the downstream consequences on eicosanoid production and cellular function. The provided protocols offer a starting point for utilizing this compound in various experimental settings. However, it is crucial for researchers to optimize these protocols for their specific cell types and experimental questions, and to remain mindful of the potential off-target effects of this inhibitor. With careful experimental design and interpretation, this compound will continue to be a valuable asset in advancing our understanding of lipid-mediated cellular communication in both health and disease.

References

- 1. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. insung.net [insung.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. content.abcam.com [content.abcam.com]

- 9. lipidmaps.org [lipidmaps.org]

Foundational Studies on AACOCF3 and cPLA2 Inhibition: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonyl trifluoromethyl ketone (AACOCF3) has been established as a potent and selective slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2), an enzyme pivotal in the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its inhibitory effects on cPLA2. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a core resource for researchers investigating cPLA2-mediated processes and the therapeutic potential of its inhibitors.

Introduction

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes. The inhibition of cPLA2 is, therefore, a key therapeutic strategy for a variety of inflammatory diseases. This compound, a trifluoromethyl ketone analog of arachidonic acid, has emerged as a valuable tool for studying the roles of cPLA2 in cellular processes and as a lead compound for the development of anti-inflammatory agents. This guide delves into the fundamental characteristics of this compound as a cPLA2 inhibitor, providing essential data and methodologies for researchers in the field.

Quantitative Data on this compound Inhibition

The following tables summarize the quantitative data on the inhibitory activity of this compound against cPLA2 and other related enzymes, as well as its effects on cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Conditions | IC50 Value | Reference |

| Cytosolic PLA2 (cPLA2) | Purified enzyme | ~0.028 mol fraction | [1] |

| Secretory PLA2 (sPLA2) | Purified enzyme | ~0.1 mol fraction | [1] |

| Cyclooxygenase-1 (COX-1) | MC3T3-E1 cells | 0.5 µM | [2] |

| Cyclooxygenase-1 (COX-1) | Purified enzyme | 1.7 µM | [2] |

| Cyclooxygenase-2 (COX-2) | MC3T3-E1 cells | 0.1 µM | [2] |

| Cyclooxygenase-2 (COX-2) | Purified enzyme | 2.6 µM | [2] |

| 5-Lipoxygenase | Ionophore-stimulated human neutrophils | ~2.5 µM (for LTB4 formation) |

Table 2: Cellular Effects of this compound

| Cell Type | Parameter Measured | IC50 Value | Reference |

| Human Platelets | Arachidonic Acid Release | 2 µM | |

| U937 Cells | Arachidonic Acid Release | 8 µM | |

| THP-1 Macrophages | Foam Cell Formation | 25 µM | [3] |

| Mouse Pancreatic β-cells | Exocytosis | 50 µM | [4] |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Condition | Dosage and Administration | Outcome | Reference |

| BALB/c Mice | Chronic Ear Edema | - | Inhibition of edema | [5] |

| BALB/c Mice | Airway Hyper-responsiveness | 20 mg/kg, oral | Prevention of hyper-responsiveness | [5] |

| LLC or H460 Tumor Models | Tumor Growth | 10 mg/kg, i.p. for 5 days with irradiation | Decrease in tumor size | [6] |

| Experimental Autoimmune Encephalomyelitis (EAE) | EAE Symptoms | - | Reduction in clinical symptoms | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound and cPLA2 inhibition.

cPLA2 Activity Assay (Radiolabeled Substrate)

This protocol is adapted from methodologies designed to measure the activity of cPLA2 using a radiolabeled substrate.[8][9]

Materials:

-

Purified cPLA2 or cell lysate containing cPLA2

-

L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine (radiolabeled substrate)

-

Unlabeled L-α-phosphatidylcholine (carrier)

-

Assay Buffer: 0.1 M Glycine-NaOH, pH 9.0

-

CaCl2 solution

-

Bovine Serum Albumin (BSA)

-

Sodium deoxycholate

-

This compound or other inhibitors

-

Stop Solution: 5% Triton X-100 with 40 µM EDTA

-

Extraction Solvent: Hexane with 0.1% acetic acid

-

Anhydrous sodium sulfate

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Substrate Preparation: Prepare the substrate solution by dissolving the radiolabeled L-α-dipalmitoyl-phosphatidylcholine and carrier in 80% ethanol containing 25 mM sodium deoxycholate.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M Glycine-NaOH buffer (pH 9.0), 2 µmol CaCl2, 10 µg BSA, and 2.5 µmol sodium deoxycholate.

-

Inhibitor Addition: Add the desired concentration of this compound or vehicle control to the reaction mixture and pre-incubate for a specified time if necessary.

-

Enzyme Addition: Add the purified cPLA2 enzyme or cell lysate to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding 40-100 nmol of the prepared substrate solution to the reaction mixture. The final reaction volume is typically 1.0 ml.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Terminate Reaction: Stop the reaction by adding 0.2 ml of the Stop Solution.

-

Product Extraction: Add 1.0 ml of the extraction solvent and 0.5 g of anhydrous sodium sulfate. Vortex vigorously to extract the released radioactive palmitic acid.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.

-

Quantification: Transfer an aliquot of the upper organic (hexane) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the cPLA2 activity based on the amount of radioactive product formed, and determine the percent inhibition by this compound.

Arachidonic Acid Release Assay (Cell-based)

This protocol outlines a common method for measuring the release of arachidonic acid from cultured cells.[10][11]

Materials:

-

Cultured cells (e.g., platelets, U937 cells)

-

[3H]Arachidonic Acid

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Stimulating agent (e.g., calcium ionophore A23187, collagen)

-

This compound or other inhibitors

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

-

Radiolabeling: Label the cells by incubating them overnight (e.g., 18 hours) in a low-serum medium (e.g., DMEM with 0.5% FBS) containing [3H]arachidonic acid (e.g., 0.4 µCi/mL).

-

Washing: After labeling, wash the cells twice with PBS to remove unincorporated [3H]arachidonic acid.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control in a serum-free medium for a specified time (e.g., 30 minutes).

-

Stimulation: Add the stimulating agent (e.g., calcium ionophore A23187) to the cells and incubate for a specific period (e.g., 10-30 minutes) at 37°C.

-

Sample Collection: Collect the supernatant (culture medium) from each well.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity of the released [3H]arachidonic acid using a scintillation counter.

-

Cell Lysis and Total Radioactivity: Lyse the cells remaining in the wells (e.g., with a lysis buffer or NaOH) and measure the radioactivity to determine the total incorporated [3H]arachidonic acid.

-

Data Analysis: Express the released [3H]arachidonic acid as a percentage of the total incorporated radioactivity. Calculate the IC50 value for this compound's inhibition of AA release.

Western Blot Analysis for Phospho-cPLA2

This protocol describes the detection of the phosphorylated (active) form of cPLA2 by Western blotting.[12][13][14]

Materials:

-

Cultured cells

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibody: anti-phospho-cPLA2 (Ser505)

-

Primary antibody: anti-total cPLA2 (for loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with stimuli and/or inhibitors as required. Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-cPLA2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total cPLA2 antibody to normalize the phospho-cPLA2 signal.

-

Data Analysis: Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the cPLA2 signaling pathway and a typical experimental workflow for studying cPLA2 inhibitors.

cPLA2 Signaling Pathway

Caption: cPLA2 signaling pathway and point of inhibition by this compound.

Experimental Workflow for a cPLA2 Inhibitor Study

Caption: A typical experimental workflow for evaluating a cPLA2 inhibitor like this compound.

Discussion and Conclusion

This compound has proven to be an invaluable pharmacological tool for elucidating the multifaceted roles of cPLA2 in health and disease. Its potent and selective inhibition of cPLA2-mediated arachidonic acid release has been demonstrated across a range of in vitro and in vivo models. However, researchers should remain mindful of its potential off-target effects, particularly at higher concentrations, on enzymes such as COX and 5-LOX. The data and protocols presented in this guide are intended to facilitate rigorous and reproducible research into the complex signaling pathways governed by cPLA2 and to aid in the development of novel therapeutics targeting this key inflammatory enzyme. Careful experimental design, including appropriate controls and dose-response studies, is paramount to accurately interpret the effects of this compound and to further our understanding of cPLA2 biology.

References

- 1. escholarship.org [escholarship.org]

- 2. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX-2 inhibition and inhibition of cytosolic phospholipase A2 increase CD36 expression and foam cell formation in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter [pubmed.ncbi.nlm.nih.gov]

- 8. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.5. [3H]-Arachidonic Acid Release Assay [bio-protocol.org]

- 11. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phospho-cPLA2 (Ser505) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

The Impact of AACOCF3 on Mitochondrial Function via Calpain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonyl trifluoromethyl ketone (AACOCF3) is a potent inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme pivotal in inflammatory and cell death pathways. Emerging evidence suggests that the downstream effects of cPLA2 inhibition by this compound extend to the modulation of mitochondrial function, partly through the regulation of calpain activity. This technical guide provides an in-depth analysis of the proposed signaling cascade, summarizing key quantitative data from relevant studies, detailing experimental protocols for investigating this pathway, and visualizing the core mechanisms through signaling diagrams.

Proposed Signaling Pathway: this compound, cPLA2, Calpain, and Mitochondrial Dysfunction

Cytosolic PLA2 activation is a critical upstream event in a signaling cascade that can lead to mitochondrial dysfunction and subsequent cell death. Cellular stress, such as inflammation or oxidative stress, can trigger the activation of cPLA2. This enzyme then releases arachidonic acid (AA) from membrane phospholipids. The accumulation of AA can lead to increased intracellular calcium levels and the production of reactive oxygen species (ROS), both of which are potent activators of calpains, a family of calcium-dependent cysteine proteases.[1][2][3][4]

Once activated, calpains can translocate to the mitochondria and proteolytically cleave a variety of mitochondrial proteins.[5][6] This can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), and a further increase in mitochondrial ROS production, creating a damaging feedback loop.[5][7][8][9]

This compound, by inhibiting cPLA2, is hypothesized to interrupt this cascade at its origin.[10][11][12] By preventing the release of arachidonic acid, this compound can theoretically prevent the subsequent rise in intracellular calcium, calpain activation, and the resulting mitochondrial damage.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound-mediated mitochondrial protection.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on findings in the cited literature, illustrating the potential effects of this compound on key mitochondrial and cellular parameters.

Table 1: Effect of this compound on Mitochondrial Function

| Parameter | Control | Stressed | Stressed + this compound (20 µM) | Unit |

| Mitochondrial Membrane Potential | 100 | 65 | 92 | % of Control |

| Mitochondrial ROS Production | 100 | 250 | 120 | % of Control |

| ATP Production | 100 | 55 | 85 | % of Control |

| Cytochrome c Release | 100 | 400 | 150 | % of Control |

Table 2: Effect of this compound on Calpain Activity and Cell Viability

| Parameter | Control | Stressed | Stressed + this compound (20 µM) | Unit |

| Calpain Activity | 100 | 350 | 130 | % of Control |

| Caspase-3 Activity | 100 | 450 | 170 | % of Control |

| Cell Viability | 98 | 45 | 85 | % |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings discussed. The following are outlines of key experimental protocols.

Cell Culture and Treatment

-

Cell Line: Use a relevant cell line (e.g., primary neurons, cardiomyocytes, or a cell line susceptible to oxidative stress-induced apoptosis).

-

Culture Conditions: Culture cells in appropriate media and conditions.

-

Induction of Stress: Induce cellular stress using a known agent (e.g., H2O2 for oxidative stress, TNF-α for inflammation).

-

This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0-20 µM) for a specified time before inducing stress.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Probe: Use a potentiometric fluorescent dye such as JC-1 or TMRM.

-

Procedure:

-

After treatment, incubate cells with the dye according to the manufacturer's instructions.

-

Wash cells to remove excess dye.

-

Analyze fluorescence using a flow cytometer or fluorescence microscope.

-

For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Measurement of Mitochondrial ROS Production

-

Probe: Use a mitochondria-targeted ROS-sensitive fluorescent probe, such as MitoSOX Red.

-

Procedure:

-

Following treatment, load cells with the MitoSOX probe.

-

Incubate as per the manufacturer's protocol.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.

-

Calpain Activity Assay

-

Principle: Use a fluorogenic calpain substrate (e.g., Boc-Leu-Met-CMAC).

-

Procedure:

-

Prepare cell lysates from treated and control cells.

-

Incubate the lysates with the fluorogenic substrate.

-

Measure the increase in fluorescence over time, which is proportional to calpain activity.

-

Normalize the activity to the total protein concentration of the lysate.

-

Western Blot for Cytochrome c Release

-

Fractionation: Separate the cytosolic and mitochondrial fractions of the cells using a commercial kit or standard differential centrifugation protocol.

-

SDS-PAGE and Transfer: Run equal amounts of protein from the cytosolic fractions on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Use a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Experimental Workflow Diagram

Caption: General experimental workflow for investigating this compound's effects.

Conclusion

The inhibition of cPLA2 by this compound presents a promising therapeutic strategy for conditions associated with inflammation and oxidative stress-induced mitochondrial dysfunction. The proposed mechanism, involving the suppression of calpain activation and subsequent preservation of mitochondrial integrity, provides a strong rationale for further investigation. The experimental protocols and conceptual framework provided in this guide offer a foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and similar compounds in mitigating mitochondrial damage. Future studies should focus on validating this proposed pathway in various disease models and further elucidating the specific mitochondrial substrates of calpain that are protected by this compound treatment.

References

- 1. Interactions between Cytosolic Phospholipase A2 Activation and Mitochondrial Reactive Oxygen Species Production in the Development of Ventilator-Induced Diaphragm Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of phospholipase A2 activation and calcium in CYP2E1-dependent toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium-dependent cytosolic phospholipase A2 activation is implicated in neuroinflammation and oxidative stress associated with ApoE4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calpain-Mediated Mitochondrial Damage: An Emerging Mechanism Contributing to Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arachidonic acid causes cell death through the mitochondrial permeability transition. Implications for tumor necrosis factor-alpha aopototic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of mitochondrial calpain and increased cardiac injury: beyond AIF release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Arachidonyl trifluoromethyl ketone induces lipid body formation in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arachidonyl trifluoromethyl ketone ameliorates experimental autoimmune encephalomyelitis via blocking peroxynitrite formation in mouse spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of AACOCF3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AACOCF3, also known as Arachidonyl trifluoromethyl ketone, is a synthetic, cell-permeant molecule that has garnered significant attention in the scientific community for its potent and selective inhibitory effects on cytosolic phospholipase A2 (cPLA2). This enzyme plays a crucial role in the inflammatory cascade by mediating the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the biosynthesis of eicosanoids. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound. It includes a summary of its inhibitory activity against various enzymes, detailed experimental protocols for its use in biological assays, and a visual representation of its impact on cellular signaling pathways.

Discovery and Chemical Properties

This compound, with the chemical name (6Z,9Z,12Z,15Z)-1,1,1-Trifluorohenicosa-6,9,12,15-tetraen-2-one, is a trifluoromethyl ketone analog of arachidonic acid. Its discovery as a potent and selective slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) was first reported by Street et al. in a 1993 publication in the journal Biochemistry. This seminal work laid the foundation for the widespread use of this compound as a pharmacological tool to investigate the physiological and pathological roles of cPLA2.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H31F3O | |

| Molecular Weight | 356.47 g/mol | |

| CAS Number | 149301-79-1 | |

| Appearance | Not specified in reviewed literature | |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the inhibition of phospholipase A2 enzymes, with a pronounced selectivity for the cytosolic isoform, cPLA2. It also demonstrates inhibitory activity against calcium-independent phospholipase A2 (iPLA2) and fatty acid amide hydrolase (FAAH). The inhibitory mechanism for cPLA2 is characterized as slow- and tight-binding, indicating a two-step process involving an initial rapid binding followed by a slower conformational change that results in a highly stable enzyme-inhibitor complex.

By inhibiting cPLA2, this compound effectively blocks the release of arachidonic acid from the sn-2 position of membrane phospholipids. This, in turn, prevents the downstream synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, which are orchestrated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Cell Line/System | Reference |

| Cytosolic Phospholipase A2 (cPLA2) | Not specified (potent inhibitor) | Purified 85-kDa human cPLA2 | |

| Calcium-Independent Phospholipase A2 (iPLA2) | Not specified | Not specified | |

| Fatty Acid Amide Hydrolase (FAAH) | Not specified | Not specified | |

| Arachidonic Acid Release | 8 µM | Calcium ionophore-challenged U937 cells | |

| Arachidonic Acid Release | 2 µM | Calcium ionophore-challenged platelets |

Signaling Pathway

The inhibition of cPLA2 by this compound has significant downstream effects on cellular signaling cascades, primarily by attenuating the production of lipid-derived second messengers. The following diagram illustrates the central role of cPLA2 in the arachidonic acid cascade and the point of intervention for this compound.

Caption: this compound inhibits cPLA2, blocking arachidonic acid release and downstream inflammatory pathways.

Experimental Protocols

Synthesis of this compound

-

Activation of the Carboxylic Acid: Conversion of arachidonic acid to a more reactive species, such as an acid chloride or an ester.

-

Trifluoromethylation: Reaction of the activated arachidonic acid derivative with a trifluoromethylating agent.

-

Purification: Isolation and purification of the final product, this compound, using techniques such as column chromatography.

Researchers seeking to synthesize this compound should consult advanced organic chemistry literature for specific reagents and reaction conditions for the trifluoromethylation of long-chain unsaturated carboxylic acids.

In Vitro cPLA2 Inhibition Assay (Arachidonic Acid Release Assay)

This protocol is a generalized procedure based on methodologies described in the literature for measuring the inhibition of cPLA2 activity in intact cells.

Materials:

-

Cell line (e.g., U937 human monocytic cells or human platelets)

-

Cell culture medium

-

[3H]-Arachidonic acid

-

This compound stock solution (in DMSO or ethanol)

-

Calcium ionophore (e.g., A23187)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Culture and Labeling:

-

Culture U937 cells in appropriate media and conditions.

-

Label the cells by incubating with [3H]-arachidonic acid for a sufficient time to allow for incorporation into membrane phospholipids (e.g., 18-24 hours).

-

Wash the cells to remove unincorporated [3H]-arachidonic acid.

-

-

Inhibitor Treatment:

-

Resuspend the labeled cells in a suitable buffer.

-

Aliquot the cell suspension into experimental tubes.

-

Add varying concentrations of this compound (or vehicle control) to the respective tubes and pre-incubate for a specified time (e.g., 15-30 minutes).

-

-

Stimulation of Arachidonic Acid Release:

-

Initiate the release of arachidonic acid by adding a calcium ionophore (e.g., A23187) to the cell suspensions.

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

-

Measurement of Released Arachidonic Acid:

-